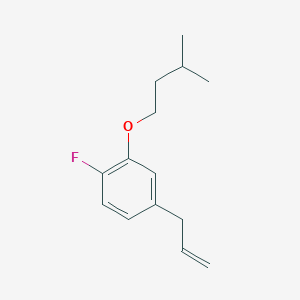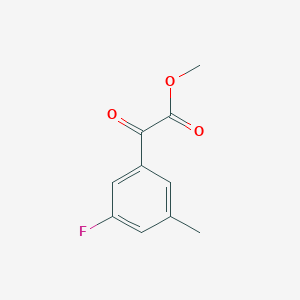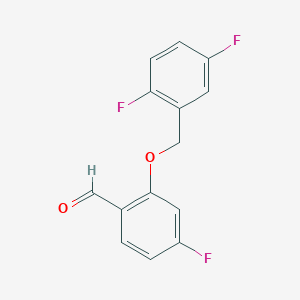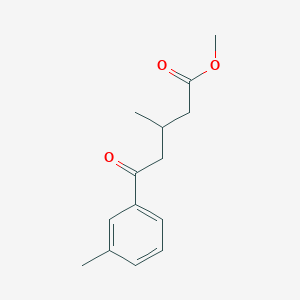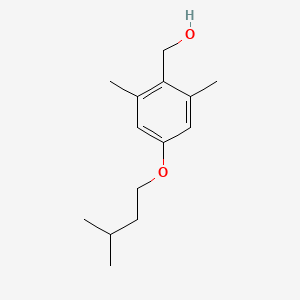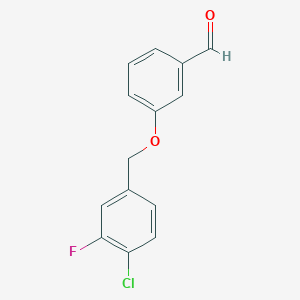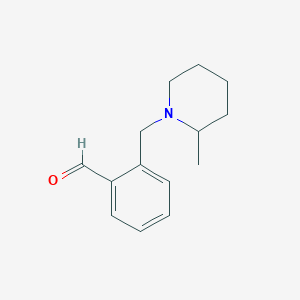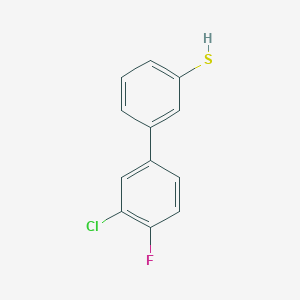
4-Bromo-4'-fluoro-3',5'-dimethylbiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with bromine, fluorine, and methyl groups attached to the rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Methylation: The methyl groups are introduced through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of 4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitutions can occur, depending on the substituents and reaction conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Electrophilic Substitution: Bromine (Br2), iron (Fe) catalyst.
Nucleophilic Substitution: Potassium fluoride (KF), dimethyl sulfoxide (DMSO).
Friedel-Crafts Alkylation: Methyl chloride (CH3Cl), aluminum chloride (AlCl3).
Suzuki-Miyaura Coupling: Boronic acids, palladium catalyst, base (e.g., potassium carbonate, K2CO3).
Major Products
Substitution Products: Various substituted biphenyl derivatives.
Oxidation Products: Biphenyl derivatives with additional oxygen-containing functional groups.
Coupling Products: Biaryl compounds formed through cross-coupling reactions.
科学的研究の応用
4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
類似化合物との比較
Similar Compounds
4-Bromo-3-fluoroaniline: Similar in structure but with an amino group instead of methyl groups.
4-Bromo-3,5-dimethylphenylamine: Similar but lacks the fluorine atom.
4-Bromo-3,5-dimethylbenzaldehyde: Similar but contains an aldehyde group instead of a fluorine atom.
Uniqueness
4-Bromo-4’-fluoro-3’,5’-dimethylbiphenyl is unique due to the specific combination of bromine, fluorine, and methyl groups on the biphenyl structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
5-(4-bromophenyl)-2-fluoro-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF/c1-9-7-12(8-10(2)14(9)16)11-3-5-13(15)6-4-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDMFIWRMWICPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
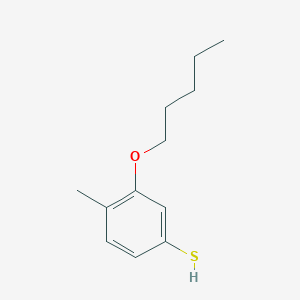
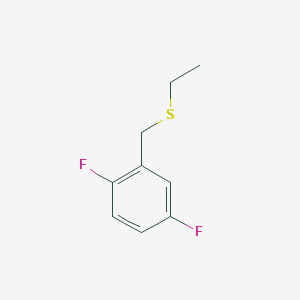
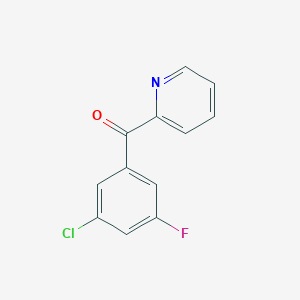
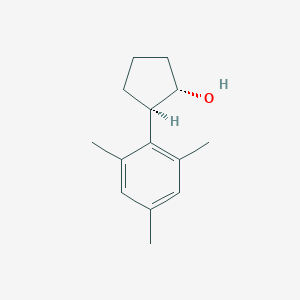
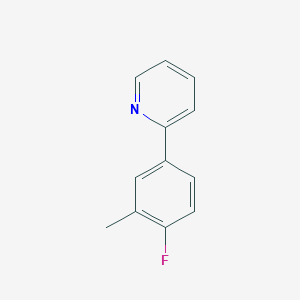
![2-[(Di-n-butylamino)methyl]thiophenol](/img/structure/B7994943.png)
